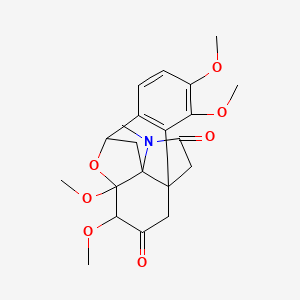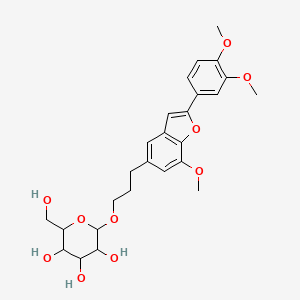![molecular formula C13H23NO3 B12291063 tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle est un composé chimique de formule moléculaire C13H23NO3. Il appartient à la famille des composés azaspiro, qui se caractérisent par une structure bicyclique spiro-connectée contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle implique généralement la réaction d'un précurseur azaspiro approprié avec du chloroformate de tert-butyle en présence d'une base. Les conditions réactionnelles comprennent souvent l'utilisation d'un solvant organique tel que le dichlorométhane et d'une base comme la triéthylamine pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 6-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température et la pression, et l'utilisation de réacteurs à flux continu pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le composé peut être réduit pour modifier la structure spiro ou les groupes fonctionnels qui y sont attachés.
Substitution : Le groupe ester de tert-butyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produirait une cétone ou un aldéhyde, tandis que la réduction pourrait conduire à la formation d'alcools ou d'amines.
Applications de recherche scientifique
Le 6-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et de la liaison aux protéines.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 6-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle exerce ses effets n'est pas complètement compris. Sa structure moléculaire suggère qu'il peut interagir avec des enzymes ou des récepteurs spécifiques dans les systèmes biologiques. Le groupe hydroxyle et l'atome d'azote spiro-connecté sont probablement des groupes fonctionnels clés impliqués dans ces interactions, affectant potentiellement les voies moléculaires liées à la neurotransmission ou aux processus métaboliques.
Applications De Recherche Scientifique
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The hydroxyl group and the spiro-connected nitrogen atom are likely key functional groups involved in these interactions, potentially affecting molecular pathways related to neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle
- 6-Oxo-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle
- 3-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle
- 1,7-Diazaspiro[4.4]nonane-1-carboxylate de tert-butyle
Unicité
Le 6-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate de tert-butyle est unique en raison de la présence du groupe hydroxyle en position 6 et du groupe ester de tert-butyle. Ces groupes fonctionnels confèrent une réactivité chimique spécifique et une activité biologique potentielle qui le distinguent d'autres composés similaires.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl 9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h10,15H,4-9H2,1-3H3 |
Clé InChI |
CSQRGDKPKDHLEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC12CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)



![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)

![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)

